molecular formula C18H19N3O2S B11137469 N-(4-methoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide

N-(4-methoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11137469
M. Wt: 341.4 g/mol
InChI Key: YFNQUGGOROHZAV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a thienyl group, a methoxyphenethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thienyl and methoxyphenethyl groups. The final step involves the formation of the carboxamide group.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane.

    Introduction of the Methoxyphenethyl Group: This group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenethyl bromide.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(4-methoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to a particular enzyme or receptor, thereby inhibiting or activating its function. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C18H19N3O2S/c1-21-16(12-15(20-21)17-4-3-11-24-17)18(22)19-10-9-13-5-7-14(23-2)8-6-13/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)

InChI Key

YFNQUGGOROHZAV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

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